Home > Products > Screening Compounds P98766 > (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid
(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid -

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid

Catalog Number: EVT-14919614
CAS Number:
Molecular Formula: C9H14N2O4
Molecular Weight: 214.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid is a heterocyclic compound characterized by a complex molecular structure that includes a tetrahydropyrimidine ring. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is C9H12N2O4C_9H_{12}N_2O_4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Source and Classification

This compound is classified under pyrimidine derivatives, which are known for their diverse biological activities. Pyrimidines are aromatic heterocycles that play critical roles in biochemistry, particularly in the structure of nucleic acids. The specific structure of (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid allows it to interact with various biological targets, making it a subject of interest in drug development and synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid typically involves several steps:

  1. Condensation Reaction: The initial step often involves the condensation of appropriate pyrimidine precursors with acetic acid derivatives under acidic or basic conditions.
  2. Cyclization: Following condensation, cyclization occurs to form the tetrahydropyrimidine ring. This step may require heating and specific catalysts to facilitate the reaction.
  3. Oxidation: The dicarbonyl functionality (dioxo) can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
  4. Resolution: If the compound is produced as a racemic mixture, resolution techniques such as chiral chromatography may be employed to isolate the desired enantiomer.

These synthetic routes can vary based on the desired yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid features a tetrahydropyrimidine ring fused with a carboxylic acid moiety. Key structural details include:

  • Molecular Formula: C9H12N2O4C_9H_{12}N_2O_4
  • Molecular Weight: Approximately 212.20 g/mol
  • Functional Groups: The presence of two carbonyl groups (dioxo) and a carboxylic acid group contributes to its reactivity.

The stereochemistry at the chiral center is significant for its biological activity, as different enantiomers may exhibit different pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid can undergo various chemical reactions:

  1. Nucleophilic Substitution: The carbonyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  2. Reduction Reactions: The dicarbonyl moiety can be reduced to form alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Formation of Derivatives: The carboxylic acid group can be converted into esters or amides through esterification or amidation reactions.

These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further study.

Mechanism of Action

Process and Data

The mechanism of action for (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid primarily involves its interaction with specific biological targets:

  1. Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
  2. Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting DNA replication.
  3. Anticancer Properties: Research indicates potential anticancer activity through apoptosis induction in cancer cells via modulation of signaling pathways.

These mechanisms highlight its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid include:

These properties are crucial for determining its handling and application in laboratory settings.

Applications

Scientific Uses

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid has several notable applications:

  1. Medicinal Chemistry: Its derivatives are explored as potential therapeutic agents against various diseases, including infections and cancers.
  2. Biochemical Research: Used as a tool compound to study enzyme mechanisms and metabolic pathways involving pyrimidines.
  3. Pharmaceutical Development: Serves as a building block for synthesizing more complex pharmaceutical compounds.

The versatility of this compound makes it valuable in both research and industrial applications, paving the way for further exploration in drug discovery and development.

Synthetic Methodologies and Mechanistic Insights

Multi-Component Reaction Strategies for Tetrahydropyrimidine Scaffold Assembly

The tetrahydropyrimidine core of (S)-2-(2,4-dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric acid is efficiently constructed via multicomponent reactions (MCRs), which offer superior atom economy and step efficiency compared to linear syntheses. The Biginelli reaction (BG-3CR) serves as the principal method, involving a one-pot condensation of an aldehyde (e.g., formaldehyde), a β-ketoester equivalent, and urea under acid catalysis. This reaction proceeds via a sequence of:

  • Knoevenagel condensation between the aldehyde and carbonyl component
  • Nucleophilic addition of urea
  • Cyclodehydration to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) [2] [9].

Key optimization strategies include:

  • Solvent-free conditions at 80–100°C to enhance reaction rate and yield
  • Microwave irradiation to reduce reaction time from hours to minutes
  • Acid catalysts (e.g., HCl or chitosan hydrochloride) to improve regioselectivity [9].

Table 1: Catalyst Screening for Biginelli-Type Assembly of Tetrahydropyrimidine Core

Catalyst SystemReaction TimeYield (%)Regioselectivity
HCl (5 mol%)12 h65Moderate
Chitosan hydrochloride45 min (MW)92High
p-TSA (10 mol%)8 h78High
Uncatalyzed24 h<20Low

Post-cyclization oxidation of the DHPM intermediate (e.g., using KMnO₄ or HNO₃) yields the fully saturated 2,4-dioxotetrahydropyrimidine scaffold essential for the target compound [2].

Stereoselective Synthesis of (S)-Configured Butyric Acid Derivatives

Introducing the chiral (S)-3-methylbutyric acid side-chain requires enantioselective methodologies to avoid racemization. Two predominant strategies are employed:

Evans Chiral Auxiliary Approach

  • (S)-4-Isopropyl-2-oxazolidinone directs stereoselective alkylation
  • N-Acylation with bromoacetyl bromide
  • Diastereoselective enolate alkylation using isopropyl halide (d.r. > 20:1)
  • Hydrolytic cleavage of the auxiliary yields enantiopure (S)-3-methylbutyric acid derivative (ee > 98%) [3] [10]

Asymmetric Hydrogenation

  • Ru-BINAP catalyzed reduction of β-acylamino acrylates (e.g., (Z)-2-acetamido-3-methylbut-2-enoate)
  • Reaction conditions: 80 bar H₂, 60°C, 24 h
  • Delivers (S)-3-methylbutyric acid precursors with 95–99% ee [10]

The stereodefined acid is subsequently coupled with the tetrahydropyrimidine scaffold via N-alkylation using Mitsunobu conditions (DIAD, PPh₃) or SN₂ reaction with activated bromo-intermediates [4] [5].

Table 2: Chiral Induction Methods for (S)-3-Methylbutyric Acid Sidechain

MethodKey Reagent/Catalystee (%)Throughput
Evans alkylationOxazolidinone≥98Moderate
Ru-catalyzed hydrogenationRu-(S)-BINAP95–99High
Enzymatic resolutionLipase PS-IM99Low

Post-Synthetic Functionalization and Derivative Generation

The carboxylic acid moiety and uracil-like core enable diverse derivatization pathways:

Amide Couplings

  • HATU/DIPEA-mediated conjugation with amines
  • Yields bioactive conjugates (e.g., sulfonamide-tetrahydropyrimidines)
  • Purity >95% after silica gel chromatography [9]

Esterification

  • Fischer–Speier reaction (H₂SO₄, ROH)
  • Pro-drug generation (e.g., ethyl ester hydrolysis t₁/₂ = 2.5 h at pH 7.4)
  • Fluorescent tags via dansyl chloride esterification [4] [7]

Heterocycle Fusion

  • Aldol condensation with benzaldehydes
  • Cyclocondensation with malononitrile
  • Forms tricyclic pyrimido[2,1-b]pteridine derivatives
  • Validated by IR (νC≡N = 2,210 cm⁻¹) and ¹H NMR (δ 7.62–7.96 ppm, aryl-H) [7] [9]

Click Chemistry

  • CuAAC reaction with azido-sugars
  • Generates glycosylated derivatives for targeting studies
  • Confirmed by ¹³C NMR (δ 123–145 ppm, triazole-C) [10]

Table 4: Key Derivatives and Their Synthetic Routes

Derivative ClassReagents/ConditionsApplication Scope
Pro-drug estersH₂SO₄, ROH, Δ 3 hEnhanced bioavailability
Fluorescent conjugatesDansyl-Cl, pyridine, 0°CCellular imaging probes
Triazole-glycosidesNaN₃, CuSO₄/ascorbateTargeted drug delivery
Sulfonamide hybridsArSO₂NH₂, HATU, DIPEAAntimicrobial screening

Properties

Product Name

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid

IUPAC Name

2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanoic acid

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C9H14N2O4/c1-5(2)7(8(13)14)11-4-3-6(12)10-9(11)15/h5,7H,3-4H2,1-2H3,(H,13,14)(H,10,12,15)

InChI Key

IEGMQBXXRHWNLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1CCC(=O)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.